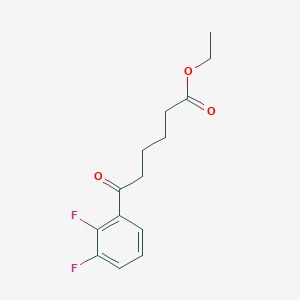

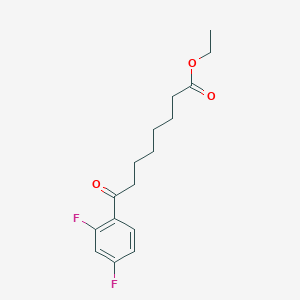

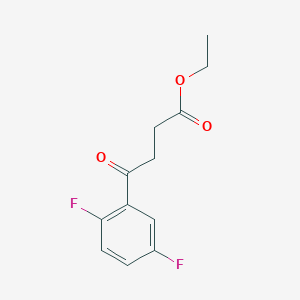

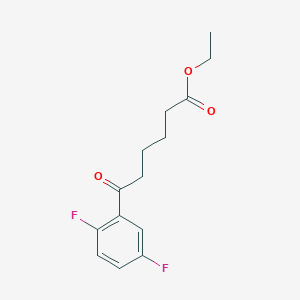

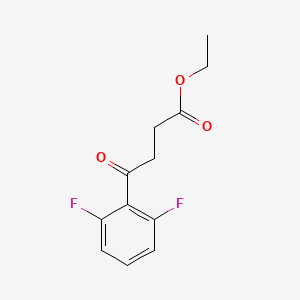

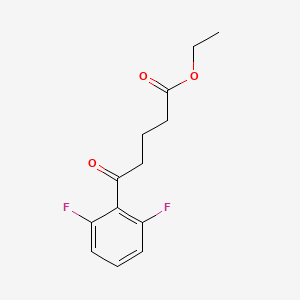

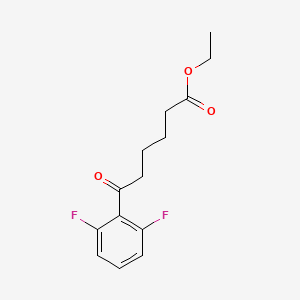

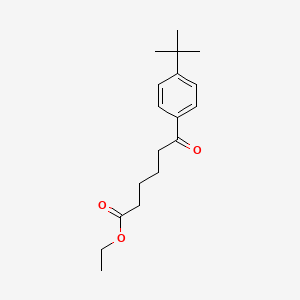

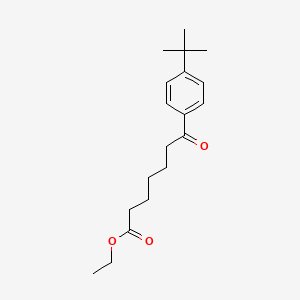

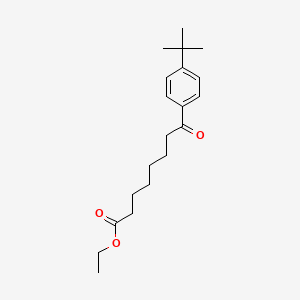

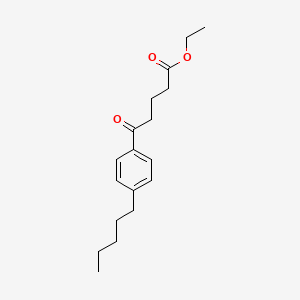

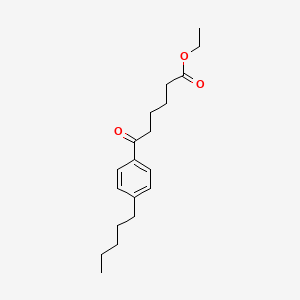

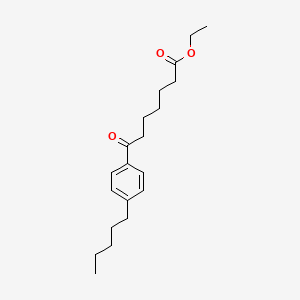

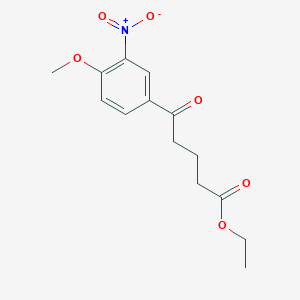

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves amine-mediated demethylation of the precursor . For instance, the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .Molecular Structure Analysis

The molecular structure of similar compounds has been established through NMR methods . The crystal structure of the isomer of Entacapone, a significant human metabolite of E-isomer, has been established .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the scope of demethylation has been studied in the synthesis of Entacapone . Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .Scientific Research Applications

Synthesis of COMT Inhibitors

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate: is a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like entacapone . COMT inhibitors are crucial in the treatment of Parkinson’s disease as they increase the bioavailability of L-DOPA, a key therapeutic agent. The compound’s role in the mild conditions synthesis of entacapone highlights its significance in developing treatments for neurological disorders.

Crystallography and NMR Studies

The compound has been used in crystallographic and nuclear magnetic resonance (NMR) studies to establish the crystal structure of entacapone isomers . These studies are essential for understanding the bioactive conformation and the pharmacokinetics of drugs, which can lead to the development of more effective medications.

Tuberculosis and Dengue Research

Preliminary studies have indicated that derivatives of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate show in vitro activity against tuberculosis (TB) and dengue . This suggests potential applications in the development of new treatments for these infectious diseases.

Nitration Reactions in Organic Synthesis

The compound’s structural features make it suitable for nitration reactions, which are fundamental in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals . Its reactivity can be harnessed to introduce nitro groups, which are key functional groups in organic synthesis.

Development of Energetic Materials

Due to its nitro group, Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate can be a precursor in the synthesis of energetic materials . These materials have applications in propellants and explosives, where high energy density and stability are required.

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. It can be transformed into various pharmacologically active molecules, contributing to the diversity of drug candidates in medicinal chemistry research.

properties

IUPAC Name |

ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWAGIKATUTDAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645841 |

Source

|

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate | |

CAS RN |

898758-91-3 |

Source

|

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.